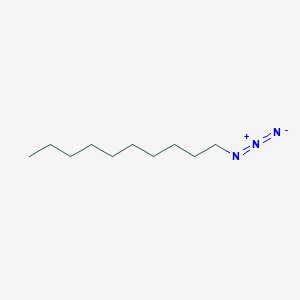

1-Azidodecane

説明

Structure

3D Structure

特性

IUPAC Name |

1-azidodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDUJQUHCZDQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452971 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62103-13-3 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Application of 1-Azidododecane: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of 1-Azidododecane from 1-Bromododecane and its Applications in Bioconjugation and Drug Discovery.

Introduction

1-Azidododecane is a versatile bifunctional molecule of significant interest in the fields of chemical biology and drug development.[1] Its structure, featuring a long, hydrophobic dodecyl chain and a highly reactive terminal azide group, enables the linkage of biomolecules to various substrates or other molecules.[1] The lipophilic nature of the dodecyl chain facilitates interactions with lipid membranes and other hydrophobic environments, while the azide functional group serves as a chemical handle for highly specific and efficient ligation chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis of 1-azidododecane from 1-bromododecane, including a detailed experimental protocol and a summary of its key applications in drug development and biomedical research.

High-Yield Synthesis of 1-Azidododecane from 1-Bromododecane

The most common and efficient method for synthesizing 1-azidododecane is through a nucleophilic substitution (SN2) reaction, where the bromide in 1-bromododecane is displaced by an azide anion.[5][6] This reaction is typically carried out using sodium azide as the azide source in a polar aprotic solvent, which enhances the nucleophilicity of the azide ion.

Quantitative Data on Synthesis Conditions

The following table summarizes the reaction conditions for the synthesis of 1-azidododecane from 1-bromododecane, highlighting the key parameters that influence the reaction yield.

| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Azide:Halide) | Yield (%) |

| 1-Bromododecane | Sodium Azide | DMSO | 60 | 12 | 1.2 : 1 | 90 |

| 1-Bromododecane | Sodium Azide | Ethanol/Water (1:1) | Reflux | Not Specified | Not Specified | Quantitative |

Experimental Protocol: High-Yield Synthesis in DMSO

This protocol details a high-yield synthesis of 1-azidododecane from 1-bromododecane using dimethyl sulfoxide (DMSO) as the solvent.

Materials:

-

1-Bromododecane

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromododecane (1.0 equivalent) in anhydrous DMSO.

-

Addition of Sodium Azide: To this solution, add sodium azide (1.2 to 1.5 equivalents). A slight excess of sodium azide is used to ensure the complete conversion of the starting material.

-

Reaction Conditions: Heat the reaction mixture to 60°C with vigorous stirring. Maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer multiple times with dichloromethane or diethyl ether. Combine the organic extracts.

-

Washing: Wash the combined organic layers with deionized water and then with a saturated aqueous sodium chloride solution (brine) to remove any residual DMSO and salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 1-azidododecane as a colorless liquid. Caution: Low molecular weight alkyl azides can be explosive; however, 1-azidododecane is generally considered safe to handle with standard laboratory precautions. Avoid distillation of the final product if possible.

Safety Precautions:

-

Sodium azide is highly toxic and can be explosive. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

Applications in Drug Development and Research

The unique properties of 1-azidododecane make it a valuable tool for researchers, particularly in the development of novel therapeutics and diagnostic agents.[1] Its primary utility lies in its role as a bifunctional linker, enabling the conjugation of different molecular entities through "click chemistry."[3]

Key applications include:

-

Synthesis of Amphiphilic Bioconjugates: The long dodecyl chain imparts hydrophobicity, allowing for the creation of amphiphilic molecules. These can be used to study protein-membrane interactions or to develop novel drug delivery systems.[1]

-

Hydrophobic Tagging and Probe Development: 1-Azidododecane can be used to attach a hydrophobic tag to proteins or other biomolecules.[1] This is useful for studying the localization and interactions of these molecules within the cellular lipid environment.[1] Such hydrophobic tagging can also be a strategy to induce the degradation of target proteins.[6][7]

-

Surface Functionalization: The azide group allows for the immobilization of biomolecules onto surfaces, which is critical for the development of biosensors and microarrays.[1]

-

Modification of Drug Candidates: The introduction of a long alkyl chain can significantly alter the pharmacokinetic properties of a drug candidate, such as its lipophilicity, membrane permeability, and plasma protein binding. This can be a strategy to optimize lead compounds in drug discovery.[]

Visualizing Workflows and Concepts

Diagrams created with Graphviz (DOT language)

Caption: Experimental workflow for the synthesis of 1-azidododecane.

Caption: Role of 1-azidododecane in creating a targeted drug conjugate.

Conclusion

The synthesis of 1-azidododecane from 1-bromododecane is a robust and high-yielding reaction that provides a valuable molecular tool for researchers in drug development and chemical biology. Its bifunctional nature, combining a hydrophobic alkyl chain with a versatile azide handle, allows for its application in a wide range of bioconjugation strategies. Understanding the synthesis and potential applications of 1-azidododecane is crucial for the design and development of novel therapeutics, molecular probes, and advanced biomaterials. This guide provides the foundational knowledge for the effective utilization of this important chemical entity in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. qyaobio.com [qyaobio.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Identification of Hydrophobic Tags for the Degradation of Stabilized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Azidodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidodecane is a linear alkyl azide that serves as a versatile and valuable building block in organic synthesis and bioconjugation. Its terminal azide group allows for highly specific and efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and the Staudinger ligation. These reactions have become indispensable tools in drug discovery, materials science, and chemical biology for the construction of complex molecular architectures and the modification of biomolecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications.

Physical and Chemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁N₃ | [1] |

| Molecular Weight | 183.29 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 5.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 183.173547683 Da | [1] |

| Topological Polar Surface Area | 14.4 Ų | [1] |

Table 2: Experimental Physical Properties of 1-Iododecane (for comparison)

| Property | Value | Reference |

| Melting Point | -16 °C | [2] |

| Density | 1.256 g/mL | [2] |

Solubility

Based on the principle of "like dissolves like," this compound, with its long, non-polar decyl chain, is expected to be soluble in a wide range of common non-polar organic solvents such as hexane, toluene, and dichloromethane.[3][4] Conversely, it is expected to be insoluble in polar solvents, particularly water.[3][4]

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretching vibration is expected around 2100 cm⁻¹ . The spectrum will also feature C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a triplet for the terminal methyl group (~0.88 ppm), a large multiplet for the internal methylene groups (~1.2-1.6 ppm), and a triplet for the methylene group attached to the azide function (~3.25 ppm).

-

¹³C NMR: The spectrum will show distinct signals for each of the ten carbon atoms, with the carbon attached to the azide group being the most downfield-shifted among the aliphatic carbons.

-

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 183. A characteristic loss of N₂ (28 Da) to give a fragment at m/z 155 is a common feature for alkyl azides.

Experimental Protocols

Synthesis of this compound from 1-Bromodecane

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl halides.

Materials:

-

1-Bromodecane

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromodecane (1.0 equivalent) in DMSO.

-

Add sodium azide (1.2 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash them with deionized water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This is a general protocol for the "click" reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a reaction vial, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent system (e.g., t-butanol/water 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature for 1-24 hours. The reaction is often complete within a few hours and can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 1,4-disubstituted 1,2,3-triazole can be purified by silica gel column chromatography.

Staudinger Ligation Protocol

This protocol describes the reaction of this compound with a triarylphosphine to form an aza-ylide, which can then be trapped with an electrophile (e.g., an ester for amide bond formation).

Materials:

-

This compound

-

Triphenylphosphine (or other suitable phosphine)

-

Anhydrous solvent (e.g., THF, dichloromethane)

-

(If forming an amide) An acylating agent with an appropriately placed phosphine (e.g., a phosphinothioester)

Procedure for Aza-ylide Formation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in an anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the phosphine solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the nitrogen evolution ceases. The resulting solution contains the aza-ylide.

Procedure for Amide Bond Formation (Staudinger Ligation):

-

To the pre-formed aza-ylide solution, add the phosphinothioester (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, add a small amount of water to hydrolyze any remaining iminophosphorane.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to isolate the desired amide and triphenylphosphine oxide byproduct.[5]

Applications in Research and Drug Development

The primary utility of this compound lies in its application in "click" chemistry and other bioconjugation techniques.[6][7][8] The long decyl chain imparts significant lipophilicity, making it a useful tool for:

-

Introducing Hydrophobic Moieties: this compound can be used to append a long alkyl chain to biomolecules or drug candidates to modulate their solubility, membrane permeability, or interaction with hydrophobic pockets of target proteins.

-

Surface Modification: The azide group can be used to functionalize surfaces for various applications in materials science and diagnostics.

-

Synthesis of Amphiphilic Molecules: By clicking this compound to a hydrophilic head group, amphiphilic molecules can be synthesized for applications in drug delivery and nanotechnology.

-

Probe Synthesis: The decyl chain can serve as a hydrophobic tail in the synthesis of chemical probes for studying biological systems.

Safety Information

Alkyl azides should be handled with care as they are potentially explosive, especially low molecular weight azides. While this compound is expected to be more stable than smaller alkyl azides due to its higher carbon-to-nitrogen ratio, it should still be treated as an energetic compound. Avoid exposure to heat, shock, and strong acids. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in organic synthesis, particularly in the realm of bioconjugation and drug discovery through click chemistry. While detailed experimental physical data is sparse, its chemical reactivity is well-understood, and reliable protocols for its synthesis and key reactions are established. This guide provides a foundational resource for researchers and scientists looking to utilize this compound in their work, emphasizing safe handling and effective experimental design.

References

- 1. Decane, 1-azido- | C10H21N3 | CID 11041388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-iododecane [stenutz.eu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Khan Academy [khanacademy.org]

- 5. Staudinger Ligation [sigmaaldrich.com]

- 6. bioclone.net [bioclone.net]

- 7. axispharm.com [axispharm.com]

- 8. Click Chemistry [organic-chemistry.org]

A Technical Guide to 1-Azidodecane: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed protocol for the synthesis of 1-azidodecane. This long-chain alkyl azide is a valuable intermediate in organic synthesis, particularly in the realm of bioconjugation and materials science, where the azide group allows for facile modification via "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Properties of this compound

This compound is a chemical compound with a ten-carbon alkyl chain terminating in an azide functional group. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁N₃ | [1] |

| Molecular Weight | 183.29 g/mol | [1] |

| Exact Mass | 183.173547683 Da | [1] |

| Topological Polar Surface Area | 14.4 Ų | [1] |

| Complexity | 139 | [1] |

| CAS Number | 62103-13-3 | [1] |

Synthesis of this compound from an Alkyl Halide

A common and efficient method for the synthesis of this compound is through the nucleophilic substitution of a corresponding alkyl halide, such as 1-bromodecane or 1-iododecane, with sodium azide. The following protocol details a high-yield synthesis using 1-bromododecane in a polar aprotic solvent.

Experimental Protocol: Synthesis from 1-Bromododecane

This procedure is adapted from established methods for the synthesis of alkyl azides from alkyl halides.

Materials:

-

1-Bromododecane

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Methylene Chloride (CH₂Cl₂)

-

Deionized Water

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser (optional, depending on reaction scale and temperature)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-bromododecane (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium azide (1.2 to 1.5 equivalents) to the solution. Caution: Sodium azide is highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 60°C and stir for approximately 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding deionized water. This may be slightly exothermic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride or diethyl ether (typically 3 portions).

-

Combine the organic extracts and wash them sequentially with deionized water and then with a saturated aqueous NaCl solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary.

Workflow for the Synthesis of this compound

The following diagram illustrates the experimental workflow for the synthesis of this compound from 1-bromododecane.

References

Spectroscopic Data of 1-Azidodecane: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for 1-azidodecane, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of directly published experimental spectra for this compound, this document presents a combination of characteristic spectroscopic features of alkyl azides and predicted data based on analogous compounds and computational models. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is expected to be characterized by signals corresponding to the protons of the long alkyl chain. The most downfield signal will be from the methylene protons adjacent to the azide group, due to its electron-withdrawing nature. The remaining methylene protons will appear as a complex multiplet in the typical aliphatic region, while the terminal methyl group will be a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (-CH₂-N₃) | 3.25 | Triplet (t) | 2H |

| H2 (-CH₂-CH₂-N₃) | 1.60 | Quintet | 2H |

| H3-H9 (-(CH₂)₇-) | 1.27 | Multiplet | 14H |

| H10 (-CH₃) | 0.88 | Triplet (t) | 3H |

| Predicted in CDCl₃ at 400 MHz. |

Predicted ¹³C NMR Spectroscopic Data

In the carbon-13 NMR spectrum, the carbon atom directly bonded to the azide functional group will be the most deshielded of the aliphatic carbons. The chemical shifts of the other carbons in the decane chain will be similar to those of n-decane, with slight variations due to the terminal azide group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂-N₃) | 51.5 |

| C2 (-CH₂-CH₂-N₃) | 26.7 |

| C3 | 29.0 |

| C4 | 29.3 |

| C5 | 29.5 |

| C6 | 29.6 |

| C7 | 31.9 |

| C8 | 29.0 |

| C9 | 22.7 |

| C10 (-CH₃) | 14.1 |

| Predicted in CDCl₃ at 100 MHz. |

Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound is dominated by the characteristic stretching vibrations of the alkyl chain and the azide functional group. The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching of the azide group.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955-2965 | Strong | C-H asymmetric stretching (CH₃) |

| 2920-2930 | Strong | C-H asymmetric stretching (CH₂) |

| 2850-2860 | Medium | C-H symmetric stretching (CH₂) |

| ~2095 | Strong, Sharp | N₃ asymmetric stretching |

| 1460-1470 | Medium | C-H scissoring (CH₂) |

| 1375-1385 | Weak | C-H symmetric bending (CH₃) |

| ~1260 | Medium | N₃ symmetric stretching |

| Expected for a neat liquid sample. |

The presence of a strong absorption band around 2100 cm⁻¹ is a key indicator for the presence of an azide functional group.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum should be acquired on a 100 MHz or higher field spectrometer.

-

A proton-decoupled experiment should be performed.

-

Typical acquisition parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first and gently press to form a thin liquid film between the plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the experimental procedures for the spectroscopic characterization of this compound.

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Azidodecane

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazards of 1-Azidodecane

Organic azides are energetic molecules that can decompose exothermically, and in some cases explosively, when subjected to external energy sources such as heat, light, shock, or pressure.[1][2][3] The stability of aliphatic azides is generally greater than that of their aromatic counterparts and can be assessed using empirical rules based on their molecular structure.

Stability Assessment

Two common guidelines for assessing the stability of organic azides are the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][2][4]

-

Carbon-to-Nitrogen Ratio (C/N): This ratio compares the number of carbon atoms to the number of nitrogen atoms in the molecule. For this compound (C₁₀H₂₁N₃), the C/N ratio is 10/3 ≈ 3.33. A C/N ratio greater than 3 generally indicates a compound that is considered relatively safe to handle in larger quantities with appropriate precautions.[4]

-

Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (in this case, the azide group).[2] this compound, with ten carbon atoms and one azide group, satisfies this criterion.

Based on these guidelines, this compound is expected to be one of the more stable aliphatic azides. However, this does not eliminate its potential hazards, and it must be handled with care.

Chemical Hazards and Incompatibilities

The primary chemical hazards associated with this compound are:

-

Formation of Hydrazoic Acid: In the presence of strong acids, this compound can form hydrazoic acid (HN₃), which is highly toxic and explosive.[2][4]

-

Reaction with Metals: Contact with heavy metals such as copper, lead, silver, and mercury can lead to the formation of highly shock-sensitive and explosive heavy metal azides.[2][4]

-

Incompatibility with Chlorinated Solvents: The use of chlorinated solvents like dichloromethane and chloroform with azides can result in the formation of dangerously explosive di- and tri-azidomethane.[2]

-

Toxicity: The azide functional group is known for its toxicity, which is comparable to that of cyanide.[4] It can be harmful if ingested, inhaled, or absorbed through the skin.[5][6][7] Alkyl azides have also shown mutagenicity in some studies.[8]

Quantitative Data

While specific experimental data for this compound is limited, the following table summarizes known properties and provides general data for related compounds.

| Property | This compound (C₁₀H₂₁N₃) | General Aliphatic Azides |

| Molecular Formula | C₁₀H₂₁N₃ | R-N₃ |

| Molecular Weight | 183.29 g/mol | Varies |

| CAS Number | 62103-13-3[9] | Varies |

| Appearance | Not specified; likely a liquid at room temperature. | Colorless to pale yellow liquids or low-melting solids. |

| Boiling Point | Not available. | Generally, distillation is not recommended due to the risk of explosion.[3] |

| Decomposition Temperature | Not available. | Alkyl azides are more thermally stable than aryl azides, with some decomposing above 175-200 °C.[10] |

| Toxicity (LD₅₀) | Not available. | The azide ion is highly toxic, with an oral LD₅₀ in rabbits for sodium azide of 10 mg/kg.[5][11] Alkyl azides are mutagenic in S. typhimurium.[8] |

Safety and Handling Precautions

A stringent safety protocol is mandatory when working with this compound. The following logical workflow outlines the essential steps for safe handling.

References

- 1. safety.fsu.edu [safety.fsu.edu]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. Human health effects of sodium azide exposure: a literature review and analysis [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

- 8. Mutagenicity of alkyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decane, 1-azido- | C10H21N3 | CID 11041388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. moltox.com [moltox.com]

Solubility characteristics of 1-Azidodecane in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azidodecane (C₁₀H₂₁N₃) is a long-chain alkyl azide that serves as a crucial intermediate in various synthetic applications, including the construction of complex molecules and bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry". Understanding its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating delivery systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its behavior in a range of common organic and inorganic solvents. Due to a scarcity of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for the empirical determination of its solubility.

Introduction to this compound

This compound is a linear-chain organic azide with a molecular weight of 183.30 g/mol .[1] Its structure consists of a ten-carbon alkyl chain (decyl group) and a terminal azide functional group (-N₃). The long, nonpolar alkyl tail dominates the molecule's physical properties, rendering it largely nonpolar. The azide group, while polar, contributes less significantly to the overall polarity of the molecule. This dual nature influences its solubility, making it miscible with a variety of organic solvents while having very low solubility in water.

Organic azides are known for their unique reactivity, particularly in cycloaddition reactions and as precursors to amines.[2][3] The stability of alkyl azides generally increases with molecular weight, making this compound a relatively stable and manageable azide for synthetic purposes.[4]

Qualitative Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. As a predominantly nonpolar molecule, it is expected to be readily soluble in nonpolar and weakly polar organic solvents. Its solubility is anticipated to decrease in highly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Diethyl ether | High | The nonpolar decyl chain of this compound has strong van der Waals interactions with these nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl acetate | High | These solvents have moderate polarity and can solvate both the alkyl chain and, to a lesser extent, the azide group. |

| Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These highly polar aprotic solvents are effective at solvating a wide range of organic molecules.[4] | |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The polarity of these solvents is higher, and hydrogen bonding interactions may not effectively overcome the energy required to solvate the long alkyl chain. |

| Water | Very Low | As a nonpolar molecule, this compound is hydrophobic and will not readily dissolve in the highly polar, hydrogen-bonding network of water. The parent alkane, dodecane, has a water solubility of only 0.0037 mg/L at 25 °C.[5] | |

| Inorganic Acids/Bases | Aqueous HCl, Aqueous NaOH | Very Low | This compound is not expected to react with or be protonated/deprotonated by dilute aqueous acids and bases, thus its solubility will be similar to that in water. |

Quantitative Solubility Data

Experimental Protocol for Solubility Determination

This section outlines a general and robust method for determining the solubility of this compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC)

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Sealed vials (e.g., screw-cap vials with PTFE septa)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any suspended microparticles, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to avoid loss of the solute.

-

Once the solvent has been completely removed, reweigh the vial containing the this compound residue.

-

The mass of the dissolved this compound can be calculated by the difference in weight.

-

-

Chromatographic Analysis (for volatile solvents):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the GC-FID and plotting the peak area against the concentration.

-

Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

4.3. Data Reporting

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualizations

Caption: Logical workflow for predicting the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data for the solubility of this compound is not extensively documented, a strong qualitative understanding can be derived from its molecular structure. It is predicted to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in polar protic solvents, particularly water. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in their work.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 1-Azidodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidodecane, a long-chain alkyl azide, is emerging as a versatile molecular tool with significant potential across various scientific disciplines, including materials science, nanotechnology, and bioconjugation. Its unique structure, featuring a ten-carbon aliphatic chain and a terminal azide group, allows for the precise engineering of surfaces and the construction of complex molecular architectures. The hydrophobic decane tail facilitates interactions with lipidic structures and promotes the formation of ordered molecular assemblies, while the azide moiety serves as a highly efficient chemical handle for "click" chemistry reactions.

This technical guide provides an in-depth exploration of the potential research areas for this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and key quantitative data necessary to harness the capabilities of this promising molecule. By presenting established methodologies and outlining novel avenues of investigation, this document aims to accelerate innovation and discovery in the ever-evolving landscape of chemical biology and materials science.

Core Research Areas and Applications

The primary utility of this compound stems from its application in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction's high efficiency, selectivity, and biocompatibility make this compound a valuable building block for a multitude of applications.[1][3]

Surface Modification and Functionalization

This compound is an ideal candidate for the formation of self-assembled monolayers (SAMs) on various substrates, particularly gold surfaces.[4][5] The long alkyl chain promotes the formation of densely packed and well-ordered monolayers, which can be used to tailor the physicochemical properties of surfaces.[6] These azide-terminated surfaces serve as a versatile platform for the subsequent attachment of a wide array of molecules, including biomolecules, polymers, and fluorescent dyes, via CuAAC.[4]

Potential Research Directions:

-

Development of Biocompatible Coatings: Creating SAMs on implantable medical devices to improve their biocompatibility and reduce biofouling.

-

Fabrication of Biosensors: Immobilizing enzymes, antibodies, or nucleic acids onto surfaces for the development of highly sensitive and specific biosensors.[7]

-

Controlled Cell Adhesion Studies: Patterning surfaces with cell-adhesive ligands to study cell migration, differentiation, and tissue formation.

Nanoparticle Functionalization for Drug Delivery and Imaging

The surface of nanoparticles can be functionalized with this compound to create a platform for targeted drug delivery and molecular imaging.[8][9] The azide groups on the nanoparticle surface can be "clicked" with alkyne-modified targeting ligands (e.g., peptides, antibodies) and therapeutic agents.[8][10] The hydrophobic decane chain can also enhance the loading of lipophilic drugs into the nanoparticle core.

Potential Research Directions:

-

Targeted Cancer Therapy: Developing nanoparticles functionalized with ligands that recognize receptors overexpressed on cancer cells to deliver chemotherapeutic agents directly to the tumor site, minimizing systemic toxicity.[11][12]

-

In Vivo Imaging: Attaching imaging agents (e.g., fluorescent dyes, MRI contrast agents) to nanoparticles for non-invasive tracking and diagnosis.

-

Theranostics: Creating multifunctional nanoparticles that combine therapeutic and diagnostic capabilities for personalized medicine.

Bioconjugation and Protein Labeling

This compound can be used to introduce a hydrophobic tail and a reactive handle into biomolecules such as proteins and peptides.[13][14] This is particularly useful for studying protein-membrane interactions and for the development of novel bioconjugates.

Potential Research Directions:

-

Probing Protein-Membrane Interactions: Labeling proteins with this compound to study their localization and dynamics within cellular membranes.

-

Synthesis of Lipidated Peptides: Creating synthetic peptides with enhanced membrane permeability for intracellular drug delivery.

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports to improve their stability and reusability for industrial biocatalysis.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of this compound and related compounds.

Table 1: Synthesis of 1-Azidododecane

| Starting Material | Azide Source | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Azide:Halide) | Yield (%) |

| 1-Bromododecane | Sodium Azide | DMSO | 60 | 12 | 1.2 : 1 | 90[17] |

| 1-Bromododecane | Sodium Azide | Ethanol/Water (1:1) | Reflux | Not Specified | Not Specified | Quantitative[17] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C10H21N3 | 183.30 | Not available | Not available |

| 1-Bromodecane | C10H21Br | 221.18 | Not available | Not available[18] |

| 1-Iodododecane | C12H25I | 296.23 | 159-160 (at 15 mmHg) | -3[11] |

| Dodecane | C12H26 | 170.34 | 214-218 | -10.0 to -9.3[19] |

Table 3: Kinetic Data for Azide-Alkyne Cycloaddition

| Reactants | Reaction Type | Heat of Reaction (kJ/mol) |

| α-azide-ω-alkynes (8-carbon spacer) | Polycycloaddition | 236 ± 10[20] |

| α-azide-ω-alkynes (12-carbon spacer) | Polycycloaddition | 210 ± 8[20] |

| Phenyl propargyl ether and this compound | Bulk azide-alkyne cycloaddition | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a typical CuAAC reaction.

Protocol 1: Synthesis of this compound from 1-Bromodecane

This protocol is adapted from a high-yield synthesis method.[17]

Materials:

-

1-Bromodecane

-

Sodium Azide (NaN₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Dichloromethane (CH₂)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-bromodecane (1.0 equivalent) in anhydrous DMSO.

-

Add sodium azide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60°C and stir for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator to yield this compound.

Characterization:

-

Infrared (IR) Spectroscopy: The product should exhibit a characteristic strong, sharp absorption peak around 2100 cm⁻¹ corresponding to the azide (N₃) stretching vibration.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy should show a triplet at approximately 3.25 ppm corresponding to the methylene protons adjacent to the azide group. ¹³C NMR should show a peak at approximately 51.5 ppm for the carbon attached to the azide group.[22]

Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "clicking" of this compound to a terminal alkyne in an organic solvent.[23]

Materials:

-

This compound

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as a ligand)

-

Solvent (e.g., DMSO, DMF, tBuOH/H₂O)

-

Reaction vessel (e.g., round-bottom flask or vial with a stir bar)

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents) in the chosen solvent.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 10 mM in water).

-

In another vial, prepare a fresh stock solution of sodium L-ascorbate (e.g., 100 mM in water).

-

If using a ligand, add TBTA to the reaction mixture (typically 1-5 mol%).

-

Add the CuSO₄ stock solution to the reaction mixture to a final concentration of 1-5 mol%.

-

Initiate the reaction by adding the sodium L-ascorbate stock solution (typically 5-10 mol%).

-

Stir the reaction at room temperature. The reaction is often complete within 1 to 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst and other water-soluble components.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the research and application of this compound.

References

- 1. interchim.fr [interchim.fr]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Nanomedicine: towards development of patient-friendly drug-delivery systems for oncological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A review of drug delivery systems based on nanotechnology and green chemistry: green nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Immobilization of Enzymes by Covalent Attachment | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. | Advent [adventchembio.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. longdom.org [longdom.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Azidodecane in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Azidodecane in CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide. This compound is a versatile bifunctional molecule featuring a ten-carbon aliphatic chain and a terminal azide group. Its long hydrophobic tail makes it an ideal reagent for introducing lipophilicity into target molecules, a critical aspect in drug delivery and membrane-targeting applications. The terminal azide group serves as a highly reactive handle for CuAAC reactions, enabling the covalent conjugation of this compound to a wide array of alkyne-containing molecules.[3]

Key Applications

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Drug Discovery and Development: The 1,2,3-triazole core formed during the CuAAC reaction is a bioisostere for the amide bond and is found in numerous pharmacologically active compounds. The dodecyl chain can enhance the membrane permeability and bioavailability of drug candidates.

-

Bioconjugation: this compound is employed to attach hydrophobic moieties to biomolecules such as peptides, proteins, and nucleic acids. This is particularly useful for studying protein-lipid interactions and for the development of lipid-anchored probes.

-

Materials Science: The incorporation of the long alkyl chain of this compound can be used to modify the surface properties of polymers and other materials, rendering them more hydrophobic.

-

Synthesis of Amphiphilic Molecules: The reaction of this compound with hydrophilic alkyne-containing molecules allows for the straightforward synthesis of surfactants and amphiphilic block copolymers.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction with this compound is typically high, often yielding excellent results under optimized conditions. The following table presents representative quantitative data for the CuAAC reaction between this compound and various terminal alkynes.

| Alkyne Reactant | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | Room Temp | 95 |

| Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | Room Temp | 92 |

| 1-Octyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 16 | Room Temp | 90 |

| 4-Ethynyltoluene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | Room Temp | 93 |

| 3-Butyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 10 | Room Temp | 88 |

Note: The data in this table is representative of typical yields for CuAAC reactions with long-chain alkyl azides under standard conditions and may vary depending on the specific reaction setup and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-Dodecyl-4-substituted-1,2,3-triazoles

This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.0-1.2 eq.) in a 1:1 mixture of t-BuOH and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.) and an aqueous solution of CuSO₄·5H₂O (0.1-0.2 eq.).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, add water to the reaction mixture and extract the product with DCM or EtOAc (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Bioconjugation of an Alkyne-Modified Peptide with this compound

This protocol provides a general method for the lipidation of a peptide containing a terminal alkyne functionality.

Materials:

-

Alkyne-modified peptide

-

This compound

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Purification system (e.g., HPLC, FPLC)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄·5H₂O solution and the ligand solution in a 1:5 molar ratio.

-

Reaction Setup: In a new microcentrifuge tube, add the following in order:

-

100 µL of the 1 mM alkyne-peptide solution.

-

15 µL of the 10 mM this compound solution (1.5 molar excess).

-

The prepared catalyst premix.

-

-

Reaction Initiation: Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction. The final concentration of ascorbate should be around 5-10 mM.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 37 °C to increase the rate if the biomolecule is stable at this temperature.

-

Purification: Purify the resulting lipidated peptide using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove excess reagents and catalyst.

-

Characterization: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass of the product.

Visualizations

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for 1-Azidodecane in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidodecane is a linear C10 alkyl azide that serves as a versatile tool in the field of bioconjugation. Its long hydrocarbon chain imparts significant hydrophobicity, making it particularly useful for applications involving lipid membranes, hydrophobic surfaces, and the introduction of lipophilic modifications to biomolecules. The terminal azide group provides a reactive handle for highly specific and efficient "click chemistry" reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This bioorthogonal reaction allows for the covalent ligation of this compound to alkyne-modified biomolecules, surfaces, or nanoparticles with high yields and minimal side reactions, even in complex biological environments.[1][2]

These application notes provide detailed protocols and quantitative data for the use of this compound in various bioconjugation techniques, including surface functionalization, liposome modification, and as a hydrophobic probe for studying proteins.

Core Bioconjugation Techniques

The primary application of this compound in bioconjugation revolves around the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal azide of this compound and a terminal alkyne on a target molecule.[2] While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry variant, is also a powerful tool, the linear nature of the azide in this compound results in slow reaction kinetics, making CuAAC the more common choice.[3]

Key Applications of this compound:

-

Surface Functionalization: Immobilization of biomolecules onto hydrophobic surfaces for applications in biosensors, microarrays, and biomaterials.[1]

-

Liposome and Micelle Modification: Incorporation of targeting ligands or imaging agents onto the surface of lipid-based drug delivery vehicles.[1]

-

Synthesis of Amphiphilic Bioconjugates: Creation of molecules with both hydrophilic and hydrophobic domains to study protein-membrane interactions or for the development of novel surfactants.[1]

-

Hydrophobic Probe Development: Attachment of a hydrophobic decane chain to proteins or other biomolecules to study their localization and interactions within lipid environments.[1]

Quantitative Data

The efficiency of bioconjugation reactions involving this compound is influenced by factors such as the choice of catalyst, ligand, solvent, and reaction time. Due to the hydrophobic nature of this compound, co-solvents are often necessary to ensure its solubility in aqueous reaction mixtures.

Table 1: General Reaction Parameters for CuAAC with Alkyl Azides

| Parameter | Recommended Condition/Value | Notes |

| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent, CuI, CuBr) | Cu(I) is the active catalytic species.[4] |

| Reducing Agent | Sodium Ascorbate | Used to reduce Cu(II) to Cu(I) in situ.[4] |

| Ligand | THPTA (water-soluble), TBTA (organic solvents) | Ligands stabilize the Cu(I) catalyst and increase reaction rates.[4] |

| Solvent | Aqueous buffer (e.g., PBS) with a co-solvent (e.g., DMSO, t-BuOH) | Co-solvents are crucial for solubilizing the hydrophobic this compound.[5] |

| Reactant Ratio | 1.1 - 2 equivalents of this compound to alkyne-modified biomolecule | A slight excess of the azide can drive the reaction to completion. |

| Reaction Time | 1 - 24 hours | Completion time depends on reactant concentrations and temperature.[6] |

| Temperature | Room temperature (can be performed at 4°C for sensitive biomolecules) | [1] |

Table 2: Comparison of Click Chemistry Approaches

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (metal-free) |

| Reaction Rate | Fast (rate enhancement of 10⁷ to 10⁸)[7] | Generally slower than CuAAC for linear azides.[3] |

| Biocompatibility | Copper toxicity can be a concern for living systems.[3] | Highly biocompatible, suitable for in vivo applications.[3] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Regioselectivity | Forms 1,4-disubstituted triazole exclusively.[2] | Can form a mixture of regioisomers.[2] |

| Suitability for this compound | Preferred method due to faster kinetics. | Possible, but may require longer reaction times or higher concentrations. |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general method for conjugating an alkyne-modified biomolecule (e.g., protein, DNA) with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography, dialysis)[8][9]

Procedure:

-

Prepare Stock Solutions:

-

Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

CuSO₄: Prepare a 50 mM stock solution in deionized water.

-

THPTA: Prepare a 250 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-biomolecule solution and PBS.

-

Add the this compound stock solution to achieve a 1.5 to 5-fold molar excess over the alkyne-biomolecule. Ensure the final DMSO concentration is between 10-20% to maintain solubility.

-

Add the THPTA stock solution to a final concentration of 5 mM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

-

Initiate the Reaction:

-

Add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 10 mM.

-

Gently mix the solution by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Characterization:

-

Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.[11]

-

Protocol 2: Surface Functionalization of a Hydrophobic Surface with this compound for Biomolecule Immobilization

This protocol describes the functionalization of a hydrophobic surface (e.g., polystyrene) with this compound, followed by the immobilization of an alkyne-modified biomolecule via CuAAC.

Materials:

-

Hydrophobic substrate (e.g., polystyrene plate)

-

This compound

-

Alkyne-modified biomolecule (e.g., peptide, protein)

-

CuAAC reagents (as in Protocol 1)

-

Ethanol

-

Deionized water

Procedure:

-

Surface Azide Functionalization:

-

Prepare a 10 mM solution of this compound in ethanol.

-

Immerse the hydrophobic substrate in the this compound solution and incubate for 1-2 hours at room temperature to allow for hydrophobic interaction and surface coating.

-

Wash the substrate thoroughly with ethanol to remove excess this compound, followed by a rinse with deionized water.

-

Dry the substrate under a stream of nitrogen.

-

-

Biomolecule Immobilization (CuAAC):

-

Prepare a "click" reaction mixture containing the alkyne-modified biomolecule, CuSO₄, THPTA, and Sodium Ascorbate in PBS as described in Protocol 1.

-

Cover the azide-functionalized surface with the "click" reaction mixture.

-

Incubate for 1-4 hours at room temperature.

-

Wash the surface extensively with PBS and then deionized water to remove unbound biomolecules and reaction components.

-

The surface is now functionalized with the biomolecule of interest.

-

Protocol 3: Metabolic Labeling of Cells with an Azide-Modified Fatty Acid Analog (Conceptual Adaptation for this compound)

This protocol is adapted from methods using azide-modified fatty acids for metabolic labeling.[1][12][13][14] this compound itself is not a fatty acid, but this protocol outlines the general principle of introducing an azide into cellular components for subsequent click chemistry.

Materials:

-

Cultured mammalian cells

-

Cell culture medium

-

This compound (or a suitable azide-modified fatty acid analog)

-

Alkyne-functionalized detection reagent (e.g., alkyne-biotin, alkyne-fluorophore)

-

CuAAC reagents (as in Protocol 1) or SPAAC reagent (e.g., DBCO-fluorophore)

-

Fixation and permeabilization buffers (for imaging)

-

Lysis buffer (for proteomics)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for 24-72 hours to allow for incorporation of the azide into cellular lipids and lipidated proteins.[1]

-

-

Cell Lysis (for Proteomics):

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Perform a CuAAC reaction on the cell lysate by adding the alkyne-biotin, CuSO₄, THPTA, and Sodium Ascorbate.

-

Enrich the biotinylated proteins using streptavidin beads for subsequent mass spectrometry analysis.[1]

-

-

Cell Staining (for Imaging):

-

Wash the cells with PBS.

-

For CuAAC: Fix and permeabilize the cells. Perform the CuAAC reaction with an alkyne-fluorophore.

-

For SPAAC (recommended for live cells): Incubate live cells with a DBCO-fluorophore for 30-60 minutes.[15]

-

Wash the cells extensively with PBS.

-

Image the cells using fluorescence microscopy.

-

Mandatory Visualizations

Caption: General workflow for CuAAC using this compound.

Caption: Workflow for surface functionalization and bioconjugation.

Caption: Chemical labeling pathway for cell surface modification.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. Organic azides can be energetic compounds; however, long-chain alkyl azides like this compound are generally considered to be relatively safe to handle under normal laboratory conditions. Store in a cool, dry place away from heat and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. benchchem.com [benchchem.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. thno.org [thno.org]

Application Notes and Protocols for Surface Modification Using 1-Azidodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with chemically defined monolayers is a cornerstone of modern materials science, enabling the precise control of interfacial properties for a wide range of applications in biomedical engineering, drug delivery, and diagnostics. 1-Azidodecane is a valuable reagent for surface functionalization due to its 10-carbon alkyl chain, which imparts a hydrophobic character to the surface, and its terminal azide group, which serves as a versatile chemical handle for subsequent bioconjugation reactions via "click chemistry."

This document provides detailed protocols for the formation of this compound self-assembled monolayers (SAMs) on both gold and silicon dioxide substrates. It also includes representative quantitative data for the characterization of these modified surfaces and explores the influence of such surfaces on cellular behavior through the modulation of integrin-mediated signaling pathways.

Quantitative Data Summary

The successful formation of a this compound monolayer can be verified by a significant change in surface properties. The following tables summarize typical quantitative data obtained from the characterization of surfaces before and after modification.

Table 1: Surface Wettability Analysis

| Surface | Water Contact Angle (θ) | Reference Compound |

| Bare Gold (Cleaned) | < 15° | - |

| Bare Silicon Dioxide (Cleaned) | < 10° | - |

| 1-Azidodecanethiol on Gold | 105° - 115° | Decanethiol |

| This compound Silane on SiO₂ | 95° - 105° | Decyltrichlorosilane |

Table 2: Monolayer Thickness Analysis

| Monolayer | Technique | Approximate Thickness |

| 1-Azidodecanethiol on Gold | Ellipsometry | 12 - 15 Å |

| This compound Silane on SiO₂ | Ellipsometry | 11 - 14 Å |

Table 3: Elemental Surface Analysis (X-ray Photoelectron Spectroscopy - XPS)

| Surface | Expected Elemental Peaks | Key Feature |

| 1-Azidodecanethiol on Gold | Au, S, C, N | Presence of N1s peak with two components (~400 eV and ~404 eV) characteristic of the azide group. |

| This compound Silane on SiO₂ | Si, O, C, N | Presence of N1s peak with two components (~400 eV and ~404 eV) characteristic of the azide group. |

Experimental Protocols

Protocol 1: Formation of 1-Azidodecanethiol Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of a well-ordered monolayer of 1-azidodecanethiol on a gold surface.

Materials:

-

Gold-coated substrate (e.g., glass slide, silicon wafer)

-

1-Azidodecanethiol

-

Anhydrous Ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

Methodology:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 1-2 minutes.

-

Rinse the substrate thoroughly with copious amounts of DI water.

-

Rinse with ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas. The gold surface should be hydrophilic at this stage.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of 1-azidodecanethiol in anhydrous ethanol in a clean glass vial.

-

-

Self-Assembly:

-

Immediately immerse the cleaned and dried gold substrate into the 1-azidodecanethiol solution.

-

Seal the vial to minimize solvent evaporation and contamination.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.